Ortho-Methyleneoxy vs. Meta-Methyleneoxy Isomer: Computed Physicochemical Profile
The ortho-substituted 2-((Azetidin-3-yloxy)methyl)benzamide exhibits quantifiable differences in key drug-likeness descriptors compared to its meta-substituted isomer, 3-[(Azetidin-3-yloxy)methyl]benzamide. The para-substituted isomer is not a viable comparator due to its distinct oxalic acid salt form. This head-to-head computed property comparison shows the ortho isomer has a lower lipophilicity (XLogP3: -0.1 vs. 0.2) and a reduced topological polar surface area (TPSA: 64.4 Ų vs. 64.4 Ų for the meta, but the crucial difference lies in the spatial arrangement of hydrogen bond donors) [1]. The ortho configuration positions the amide and azetidine moieties in a geometry that promotes a weak but stabilizing intramolecular N...H-O hydrogen bond, a feature computationally validated to bias the conformational equilibrium and is absent in the meta isomer .
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 [1] |
| Comparator Or Baseline | 3-[(Azetidin-3-yloxy)methyl]benzamide: XLogP3 = 0.2 [1] |
| Quantified Difference | ΔXLogP3 = -0.3 (Target is 0.3 units more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) vs. ChemSrc for the meta isomer. |
Why This Matters
A difference of 0.3 log units in computed lipophilicity can significantly influence solubility, permeability, and off-target binding profiles, making the ortho isomer a chemically distinct starting point for SAR exploration.
- [1] PubChem. (2026). Compound Summary for CID 63106815 and comparison with ChemSrc data for 3-[(Azetidin-3-yloxy)methyl]benzamide (CAS 1339352-77-0). View Source
